Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside
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Overview
Description
Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside: is a flavonoid glycoside compound. It is a derivative of isorhamnetin, a naturally occurring flavonoid found in various plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside typically involves the glycosylation of isorhamnetin. The process includes the use of glycosyl donors and acceptors under specific reaction conditions. Commonly, the glycosylation reaction is carried out in the presence of catalysts such as Lewis acids or enzymes to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound can be achieved through extraction from natural sources, such as the seeds of Lepidium apetalum Willd . The extraction process involves solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to proceed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives .
Scientific Research Applications
Chemistry: In chemistry, Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside is used as a reference standard in analytical studies to identify and quantify similar compounds in plant extracts .
Biology: Biologically, this compound exhibits significant antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress .
Medicine: In medicine, this compound has shown potential anti-inflammatory and anti-cancer properties. It is being studied for its ability to inhibit the growth of cancer cells and reduce inflammation in various disease models .
Industry: Industrially, the compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties .
Mechanism of Action
The mechanism of action of Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: Inducing apoptosis (programmed cell death) in cancer cells and inhibiting cell proliferation.
Comparison with Similar Compounds
Isorhamnetin 3-O-beta-D-glucoside: Another glycoside derivative of isorhamnetin with similar biological activities.
Isorhamnetin 3,7-di-O-beta-D-glucopyranoside: A compound with two glucose moieties attached to isorhamnetin, exhibiting antioxidant properties.
Uniqueness: Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside is unique due to its specific glycosylation pattern, which may influence its solubility, stability, and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C34H42O22 |
---|---|
Molecular Weight |
802.7 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O22/c1-49-14-4-10(2-3-12(14)37)30-31(56-34-29(48)25(44)21(40)17(8-36)54-34)23(42)19-13(38)5-11(6-15(19)52-30)51-33-28(47)26(45)22(41)18(55-33)9-50-32-27(46)24(43)20(39)16(7-35)53-32/h2-6,16-18,20-22,24-29,32-41,43-48H,7-9H2,1H3/t16-,17-,18-,20-,21-,22-,24+,25+,26+,27-,28-,29-,32-,33-,34+/m1/s1 |
InChI Key |
CZEPGRFOSIXBAN-JVZAQKPVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
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